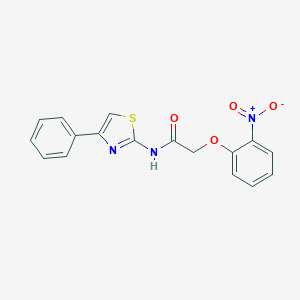![molecular formula C17H16F3NO2 B255573 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential applications in the field of medicine and biomedical research.
Wirkmechanismus
The mechanism of action of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever. In addition, it has been shown to exhibit anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its well-established synthesis method, its well-documented mechanism of action, and its potential applications in a variety of fields. However, there are also limitations to its use in lab experiments. For example, it may exhibit toxicity at high doses, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Some possible areas of research include its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use as a tool for studying the inflammatory response. In addition, further research may be needed to explore the potential side effects and limitations of its use in lab experiments.
Synthesemethoden
The synthesis of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with propionyl chloride followed by the reaction with 2-aminobenzamide. The final product is obtained by purification through recrystallization. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molekularformel |
C17H16F3NO2 |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H16F3NO2/c1-2-10-23-15-9-4-3-8-14(15)16(22)21-13-7-5-6-12(11-13)17(18,19)20/h3-9,11H,2,10H2,1H3,(H,21,22) |
InChI-Schlüssel |
YILJMKBLCVLNPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
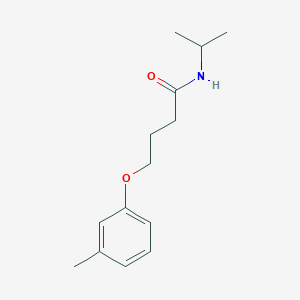
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
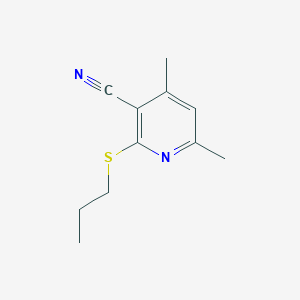
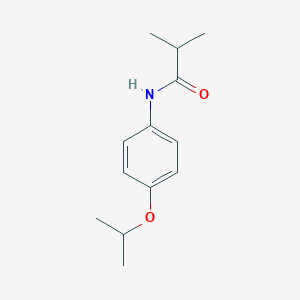
![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)
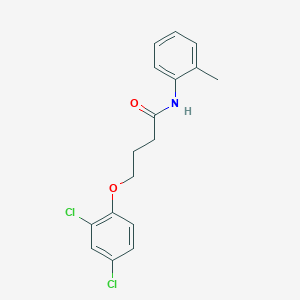
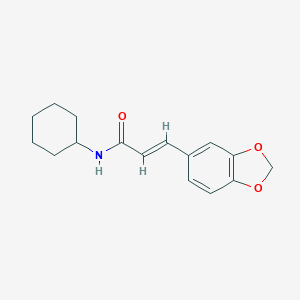
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
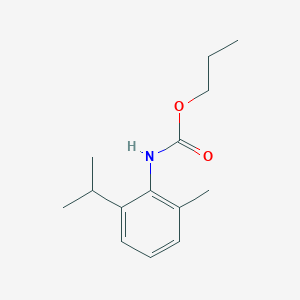

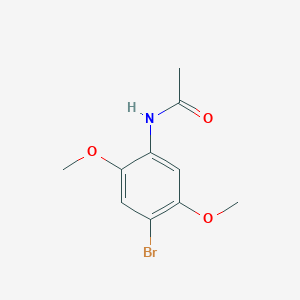
![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
